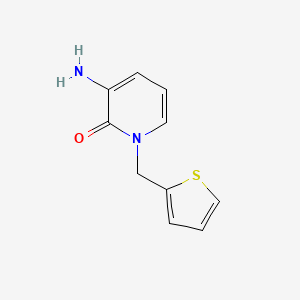

3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C10H10N2OS/c11-9-4-1-5-12(10(9)13)7-8-3-2-6-14-8/h1-6H,7,11H2 |

InChI Key |

QGCYLZNNYLIMGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation and Cyclization

A method related to the synthesis of thieno[2,3-b]pyridine derivatives, which share structural similarity, involves multicomponent condensation reactions. For example, malononitrile reacts with hydrogen sulfide, aldehydes, and halides in the presence of a base catalyst such as trimethylamine to form intermediates that undergo intramolecular cyclization to yield amino-substituted pyridines with thiophene rings fused or attached. This approach highlights the importance of aldehyde substitution, especially α-halo carbonyl compounds, in facilitating ring closure and achieving the target heterocyclic framework.

Mannich-Type Reactions and Friedel-Crafts Acylation

A classical Mannich reaction starting from acetylthiophene, formaldehyde, and a suitable amine (e.g., dimethylamine) can yield amino ketone intermediates. These intermediates can be further transformed through retromichael/Michael reactions to introduce the amino group at the desired position. Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride followed by amination with methylamine has also been utilized to prepare related amino ketone compounds, which can serve as precursors to thiophene-substituted dihydropyridinones.

Alkylation of Aminopyridinone Intermediates

Alkylation of amino-substituted pyridinones with α-halo carbonyl compounds or halides bearing thiophene moieties is a common strategy. The presence of a carbonyl group adjacent to the halide facilitates intramolecular cyclization, leading to the formation of the dihydropyridinone ring fused or substituted with thiophene. This method has been shown to be effective when α-halo carbonyl compounds are used as alkylating agents, as opposed to simple aryl halides, due to their bifunctional electrophilic and nucleophilic properties.

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Mannich Reaction | Acetylthiophene + formaldehyde + dimethylamine | Formation of amino ketone intermediate |

| 2 | Michael/Retromichael Reaction | Intermediate + methylamine | Introduction of methylamino group |

| 3 | Friedel-Crafts Acylation | Thiophene + 3-chloropropionyl chloride | Formation of acylated thiophene intermediate |

| 4 | Alkylation | Aminopyridinone + α-halo carbonyl thiophene derivative | Formation of 3-amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one |

| 5 | Cyclization | Base (e.g., potassium hydroxide) in DMF or ethanol | Ring closure to dihydropyridinone |

The presence of a carbonyl group adjacent to the halide in the alkylating agent significantly improves the yield and completion of the intramolecular cyclization step, leading to the target dihydropyridinone derivatives.

Attempts to increase base concentration and reaction time have variable effects depending on the substituents present on the aromatic ring; α-halo carbonyl compounds outperform simple aryl halides in ring closure efficiency.

Enantioselective organocatalytic methods provide access to chiral dihydropyridinone derivatives with high stereoselectivity, expanding the scope for biologically active analogues.

Alkylation reactions are typically conducted under reflux in ethanol or dimethylformamide with triethylamine as a catalyst to promote substitution at the sulfur or nitrogen atoms, depending on the intermediate's reactivity.

The preparation of this compound involves strategic selection of synthetic routes that combine Mannich-type reactions, Friedel-Crafts acylation, and alkylation/cyclization steps. The use of α-halo carbonyl compounds as alkylating agents is crucial for efficient intramolecular cyclization to the dihydropyridinone core. Advances in organocatalytic enantioselective synthesis offer promising avenues for producing chiral derivatives with potential pharmaceutical applications. Reaction conditions such as base concentration, solvent choice, and reaction time must be optimized based on the specific substituents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a candidate for drug development due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 3-amino-1,2-dihydropyridin-2-one scaffold but differ in the substituent at the 1-position. Below is a comparative analysis based on molecular structure, substituent effects, and commercial availability (derived from product listings in the evidence).

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Observations:

Substituent Diversity :

- Thiophene vs. Imidazole/Pyridine : The thiophene group in the target compound provides sulfur-based aromaticity, contrasting with nitrogen-rich imidazole (C10H13N3O2 ) or oxygen-containing methoxypyridine (C12H13N3O2 ). Thiophene’s lower polarity may enhance lipophilicity compared to pyridine/imidazole derivatives.

- Alkyl/Alkenyl vs. Heterocyclic : Allyl (C8H10N2O ) and 3,3-dimethylbutyl (C11H18N2O ) substituents prioritize hydrophobicity, whereas heterocyclic groups (e.g., oxolane in C9H12N2O2 ) improve solubility.

Electronic and Steric Effects: Electron-withdrawing fluorine atoms in C7H9F2N2O could stabilize the molecule against oxidation, whereas electron-donating methoxy groups in C12H13N3O2 might activate the pyridinone ring for electrophilic substitution.

The difluoroethyl derivative (C7H9F2N2O ) remains available but costly.

Limitations and Notes

- The provided evidence lacks direct experimental data (e.g., spectroscopic, thermodynamic, or biological activity) for these compounds. Comparisons are based solely on structural features and commercial listings.

- Further research is needed to explore the pharmacological or material applications of these analogs.

Biological Activity

3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by the presence of both a thiophene ring and a dihydropyridinone moiety. This unique structural combination has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 206.27 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 3-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |

| InChI Key | QGCYLZNNYLIMGT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=O)C(=C1)N)CC2=CC=CS2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Interaction : The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, derivatives of this compound have shown enhanced neurotropic activity compared to standard treatments .

Antidiabetic Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its antidiabetic potential. Research indicates that it can inhibit key enzymes such as α-glucosidase and α-amylase, contributing to its hypoglycemic effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Case Study 2: Anticancer Mechanisms

In a series of experiments involving human cancer cell lines, treatment with this compound resulted in significant cell death through apoptosis pathways. The compound was shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial-mediated apoptosis .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antidiabetic | Inhibits α-glucosidase and α-amylase |

Comparative Analysis with Similar Compounds

When compared with other thiophene derivatives and heterocyclic compounds such as 1,2,4-triazoles, this compound demonstrates unique pharmacological profiles that warrant further investigation into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodology : Cyclization reactions under reflux with thiophene-containing precursors (e.g., aminoacetylenic ketones) are commonly employed. Temperature control (70–90°C) and catalytic bases (e.g., sodium acetate) improve yields. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is typical . Thiophene substituent reactivity may require inert atmospheres to prevent oxidation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use X-ray crystallography with SHELX software for refinement and ORTEP-III for thermal ellipsoid visualization . Complement with - and -NMR to confirm proton environments and carbon frameworks, especially for the thiophene ring (δ 6.8–7.2 ppm) and dihydropyridinone NH/amine signals .

Q. What are the critical solubility and stability parameters for handling this compound?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–8). Stability studies under UV light and varying temperatures (4°C to 40°C) via HPLC monitoring (C18 columns, acetonitrile/water gradients) are advised. Thiophene derivatives may degrade under prolonged light exposure, requiring amber vials .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of thiophene-containing dihydropyridinones?

- Methodology : Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition) should use positive controls (e.g., staurosporine) and IC determination. Structural analogs with electron-withdrawing groups on the thiophene ring show enhanced binding .

Q. How can advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodology : Employ UPLC-MS with HILIC columns for polar impurities. For chiral impurities, use Chiralpak IG-3 columns with heptane/ethanol modifiers. MS/MS fragmentation (ESI+) helps identify degradation products (e.g., oxidized thiophene derivatives) .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for the dihydropyridinone ring conformation?

- Methodology : Compare X-ray-derived torsion angles with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies may arise from crystal packing forces. Dynamic NMR (VT-NMR) can assess ring puckering in solution .

Q. How can isotopic labeling (, ) aid in metabolic pathway tracing for this compound?

- Methodology : Synthesize -labeled amine via Buchwald–Hartwig amination. Use LC-HRMS to track metabolites in hepatocyte incubations. Compare fragmentation patterns with unlabeled analogs to identify metabolic hotspots .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodology : Combine QSAR models (e.g., SwissADME) with molecular dynamics (MD) simulations (AMBER) to estimate logP, BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.